molecular formula C14H8N2S B572113 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile CAS No. 1365271-71-1

2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B572113
CAS No.: 1365271-71-1
M. Wt: 236.292
InChI Key: VIGNUHXNFMSQHS-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile is an organic compound with the molecular formula C14H8N2S. It is known for its unique structure, which combines a benzothiophene moiety with a pyridine ring, linked by a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile typically involves the reaction of 2-bromopyridine-3-carbonitrile with 2-lithiobenzothiophene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:

    Formation of 2-lithiobenzothiophene: This is achieved by treating benzothiophene with n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures.

    Coupling Reaction: The 2-lithiobenzothiophene is then reacted with 2-bromopyridine-3-carbonitrile to form the desired product.

The reaction conditions typically include maintaining low temperatures and using anhydrous solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzothiophen-2-yl)pyridine
  • 2-(1-Benzothiophen-2-yl)quinoline
  • 2-(1-Benzothiophen-2-yl)benzothiazole

Uniqueness

2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile stands out due to its unique combination of a benzothiophene moiety with a pyridine ring and a carbonitrile group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S/c15-9-11-5-3-7-16-14(11)13-8-10-4-1-2-6-12(10)17-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGNUHXNFMSQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742848
Record name 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-71-1
Record name 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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